molecular formula C3H2BrNO2S B134166 5-Bromothiazolidine-2,4-dione CAS No. 125518-48-1

5-Bromothiazolidine-2,4-dione

Cat. No.: B134166
CAS No.: 125518-48-1
M. Wt: 196.02 g/mol
InChI Key: KRBBGMOONSUDGO-UHFFFAOYSA-N
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Description

5-Bromothiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C3H2BrNO2S and a molecular weight of 196.02 g/mol . This compound features a five-membered thiazolidine ring with bromine substitution at the fifth position, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazolidine-2,4-dione typically involves the bromination of thiazolidine-2,4-dione. One common method is the reaction of thiazolidine-2,4-dione with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiazolidine-2,4-dione derivatives.

    Oxidation Products: Oxidized forms of the thiazolidine ring.

    Reduction Products: Reduced forms of the thiazolidine ring.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Bromothiazolidine-2,4-dione stands out due to its bromine substitution, which imparts unique chemical reactivity and biological activity compared to its analogs. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

5-bromo-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBGMOONSUDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393006
Record name 5-Bromo-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125518-48-1
Record name 5-Bromo-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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